2,2-Dimethylbutan-1-ol

Toxicology Solvent Safety Risk Assessment

2,2-Dimethylbutan-1-ol (CAS 1185-33-7), also known as neohexanol, is a branched-chain primary alcohol of the hexanol isomer series with the molecular formula C6H14O and a molecular weight of 102.17 g/mol. Its highly branched, neopentyl-type architecture confers distinct physical properties, including a boiling point of 136.5 °C and a density of 0.8283 g/cm³ at 20 °C, which differentiate it from linear and less branched hexanol analogs.

Molecular Formula C6H14O
Molecular Weight 102.17 g/mol
CAS No. 1185-33-7
Cat. No. B072336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethylbutan-1-ol
CAS1185-33-7
Molecular FormulaC6H14O
Molecular Weight102.17 g/mol
Structural Identifiers
SMILESCCC(C)(C)CO
InChIInChI=1S/C6H14O/c1-4-6(2,3)5-7/h7H,4-5H2,1-3H3
InChIKeyXRMVWAKMXZNZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.07 M

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Dimethylbutan-1-ol (CAS 1185-33-7) for Industrial and Research Procurement: Key Physicochemical and Performance Baseline


2,2-Dimethylbutan-1-ol (CAS 1185-33-7), also known as neohexanol, is a branched-chain primary alcohol of the hexanol isomer series with the molecular formula C6H14O and a molecular weight of 102.17 g/mol [1]. Its highly branched, neopentyl-type architecture confers distinct physical properties, including a boiling point of 136.5 °C and a density of 0.8283 g/cm³ at 20 °C, which differentiate it from linear and less branched hexanol analogs . The compound serves primarily as a specialty solvent and synthetic intermediate, with its branched structure contributing to relatively lower volatility and higher viscosity compared to straight-chain alcohols of similar molecular weight .

Why Generic Substitution of 2,2-Dimethylbutan-1-ol (CAS 1185-33-7) with Other Hexanol Isomers Compromises Experimental Reproducibility and Process Performance


Hexanol isomers, despite sharing the same molecular formula and similar molecular weights, exhibit divergent physicochemical properties that critically impact solvent selection, chromatographic separation, and material dynamics. Substituting 2,2-dimethylbutan-1-ol with a linear analog like 1-hexanol or a differently branched isomer such as 3,3-dimethylbutan-1-ol without rigorous verification introduces quantifiable changes in boiling point (ΔTb up to 20 °C), retention index (ΔI up to 150 units on polar columns), and self-diffusion behavior in condensed phases [1][2]. These differences directly affect solvent evaporation rates, chromatographic resolution, and the dynamics of plastic crystalline phases in materials science applications, making generic interchange scientifically unsound for both industrial process control and research reproducibility [3].

Quantitative Differentiation of 2,2-Dimethylbutan-1-ol (CAS 1185-33-7) from Closest Hexanol Analogs: Head-to-Head Comparative Data for Scientific Selection


Lower Acute Oral Toxicity in Rats Compared to Linear 1-Hexanol

2,2-Dimethylbutan-1-ol exhibits significantly lower acute oral toxicity than the linear isomer 1-hexanol, with an LD50 of 1900 mg/kg in rats compared to 720 mg/kg for 1-hexanol, representing a 2.6-fold higher safety margin in rodent models [1]. The compound's toxicity profile is comparable to 2-ethylbutan-1-ol (1850 mg/kg) but remains distinct from other branched isomers such as 2-methylpentan-1-ol (1410 mg/kg) [2].

Toxicology Solvent Safety Risk Assessment

Slower Self-Diffusion in Liquid and Plastic Crystalline Phases Relative to 3,3-Dimethylbutan-1-ol

In head-to-head field cycling 1H NMR relaxometry studies, 2,2-dimethylbutan-1-ol (2,2-DM-1-B) demonstrates slower and more strongly temperature-dependent self-diffusion coefficients compared to its positional isomer 3,3-dimethylbutan-1-ol (3,3-DM-1-B) in both liquid and plastic crystalline phases [1]. Molecular reorientations were found to be quite similar for the two isomeric alcohols, isolating the differential mobility to translational diffusion behavior [2].

Materials Science Plastic Crystals NMR Relaxometry

Distinct Gas Chromatographic Retention Index on Polar Columns for Enhanced Separation Selectivity

On a polar Carbowax 20M capillary column at 80°C, 2,2-dimethylbutan-1-ol exhibits a Kovats retention index of 1230, which is substantially lower than that of the linear analog 1-hexanol (I ≈ 1350-1380 under comparable conditions) [1][2]. This ~120-150 unit difference reflects the compound's reduced polarity and weaker hydrogen-bonding interactions with the stationary phase, attributable to steric shielding of the hydroxyl group by the neopentyl-like tertiary carbon center [3].

Analytical Chemistry Gas Chromatography Retention Index

Higher Boiling Point and Lower Vapor Pressure Compared to Less Branched Hexanol Isomers

2,2-Dimethylbutan-1-ol possesses a boiling point of 136.5 °C at 760 mmHg, which is significantly higher than that of 2-methylpentan-1-ol (~148 °C but with a different branching pattern) and lower than 1-hexanol (157 °C) [1]. Its density at 20 °C is 0.8283 g/cm³, intermediate between 1-hexanol (0.819 g/cm³) and 2-ethylbutan-1-ol (0.830 g/cm³) . The branched structure contributes to lower volatility and higher viscosity relative to straight-chain alcohols of comparable molecular weight, as documented in vendor technical literature .

Physical Chemistry Solvent Selection Process Engineering

Optimal Procurement and Application Scenarios for 2,2-Dimethylbutan-1-ol (CAS 1185-33-7) Based on Quantitative Differentiation Evidence


Specialty Solvent for Reactions Requiring Reduced Acute Toxicity Profile

In synthetic chemistry workflows where solvent exposure is a concern, 2,2-dimethylbutan-1-ol offers a 2.6-fold higher oral LD50 in rats (1900 mg/kg) compared to the widely used linear analog 1-hexanol (720 mg/kg) [1]. This reduced acute toxicity, combined with its branched structure's contribution to lower volatility relative to straight-chain alcohols, makes it a preferable solvent for pilot-scale reactions and processes where occupational safety is prioritized without sacrificing solubility performance .

Model Compound for Plastic Crystal and Glass-Forming Liquid Dynamics Research

The well-characterized and distinct self-diffusion behavior of 2,2-dimethylbutan-1-ol relative to 3,3-dimethylbutan-1-ol, as quantified by field cycling 1H NMR relaxometry, establishes it as a benchmark system for investigating orientationally disordered crystalline (ODIC) phases and supercooled liquid dynamics [1]. Researchers studying molecular mobility in confined environments, solid-state electrolytes, or phase-change materials should select this isomer for comparative studies due to the availability of high-resolution dynamic data and its established polymorphic phase behavior under pressure .

Chromatographic Standard for Method Development and Peak Identification in Hexanol Isomer Analysis

The distinct Kovats retention index of 1230 on Carbowax 20M polar columns, which differs by approximately 120-150 units from 1-hexanol and 56 units from 3,3-dimethylbutan-1-ol, enables unambiguous identification and quantitation of 2,2-dimethylbutan-1-ol in complex alcohol mixtures . Analytical laboratories developing GC methods for hexanol isomer profiling, impurity testing, or environmental monitoring should procure this compound as a certified reference standard to ensure accurate retention time alignment and method validation [1].

Technical Documentation Hub

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